5-Bromo-2-(tert-butoxy)pyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

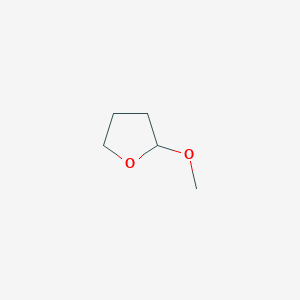

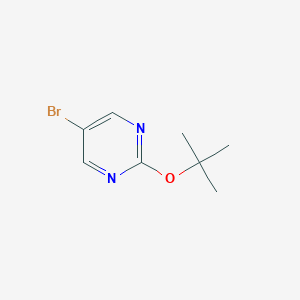

5-Bromo-2-(tert-butoxy)pyrimidine is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.093 g/mol . It is also known by other synonyms such as 5-bromo-2-tert-butoxy pyrimidine, 5-bromo-2-tert-butoxypyrimidine, and 5-bromo-2-tert-butoxy-pyrimidine .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(tert-butoxy)pyrimidine can be represented by the SMILES stringCC(C)(C)OC1=NC=C(C=N1)Br . This indicates that the molecule consists of a pyrimidine ring with bromine and tert-butoxy substituents. Physical And Chemical Properties Analysis

5-Bromo-2-(tert-butoxy)pyrimidine has a melting point range of 60°C to 63°C . Its molecular weight is 231.093 g/mol and its molecular formula is C8H11BrN2O .科学研究应用

Synthesis and Biological Effects

Synthesis of Nucleosides : 5-Bromo-2,4-di-t-butoxypyrimidine has been utilized in the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine, compounds of significance in RNA research (Brown, Burdon, & Slatcher, 1968).

DNA Synthesis Tracking : As a halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (BrdU) is a marker of DNA synthesis, providing insights into cellular mechanisms in the central nervous system development across various animal models (Martí-Clúa, 2021).

Cell Cycle Analysis : Analogues like BrdU are used to tag dividing cells in cell cycle studies, although their detection methods can sometimes constrain investigation outcomes (Cavanagh, Walker, Norazit, & Meedeniya, 2011).

Mutagenic Effects : 5-Bromodeoxyuridine and similar compounds have demonstrated mutagenic effects on phages, providing insights into genetic mutation mechanisms (Freese, 1959).

Effects on Mammalian Cells : Studies have shown that visible light modifies the rate of DNA synthesis in cells with BUdR incorporated into their DNA, influencing viability and DNA synthesis rates (Yang, Hahn, & KERSEN‐BAX, 1970).

Antiviral Activity : Certain 5-substituted pyrimidine derivatives, including those with bromine, have shown marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral research (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Radiosensitization of Tumors : The use of brominated pyrimidines, including 5-bromodeoxyuridine, has been explored as a method of enhancing the sensitivity of tumors to radiation therapy (Goffinet & Brown, 1977).

Molecular Studies and Applications

Spectroscopic Analysis : Spectroscopic studies of compounds like 5-bromo-2-hydroxy pyrimidine provide insight into their molecular structure and electronic properties, crucial for understanding their biological interactions (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).

Reaction with Monoclonal Antibodies : Understanding how monoclonal antibodies directed against BrdU interact with pyrimidine bases, nucleosides, and DNA is essential for clinical and research applications where BrdU is used to study and monitor DNA synthesis (Miller, Heyneman, Walker, & Ulrich, 1986).

安全和危害

The safety data sheet for a related compound, 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions would likely apply to 5-Bromo-2-(tert-butoxy)pyrimidine.

属性

IUPAC Name |

5-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKQXRBCDUBUTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557877 |

Source

|

| Record name | 5-Bromo-2-tert-butoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(tert-butoxy)pyrimidine | |

CAS RN |

121487-13-6 |

Source

|

| Record name | 5-Bromo-2-tert-butoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)

![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)

![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxoisooctadecyl)amino]-, ethyl sulfate](/img/structure/B50901.png)